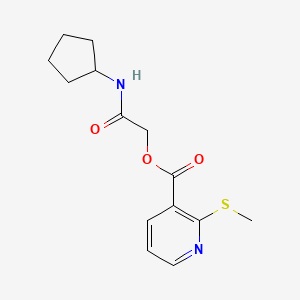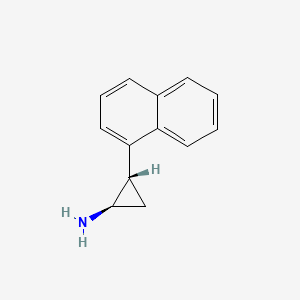
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable naphthalene derivative followed by amination. One common method involves the reaction of naphthalene with a cyclopropane precursor under conditions that favor the formation of the desired stereoisomer. The reaction conditions often include the use of a chiral catalyst to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the naphthalene ring or the cyclopropane moiety.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-yl ketones or alcohols, while reduction could produce various reduced derivatives of the naphthalene ring.
Applications De Recherche Scientifique
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine: Similar structure but with the naphthalene moiety at a different position.
(1R,2S)-2-(Phenyl)cyclopropan-1-amine: Similar cyclopropane structure but with a phenyl group instead of a naphthalene moiety.
Uniqueness
(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the naphthalene ring, which can impart distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine |
InChI |
InChI=1S/C13H13N/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8,14H2/t12-,13+/m0/s1 |
Clé InChI |
QSBCZQISIPLNNT-QWHCGFSZSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1C(C1N)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


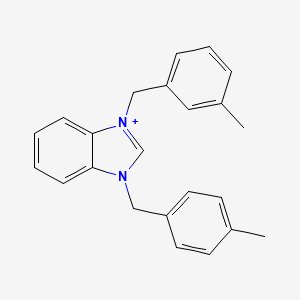
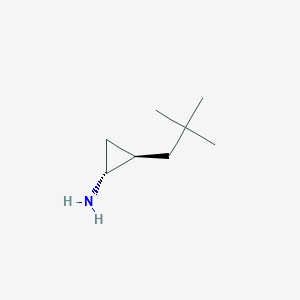
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
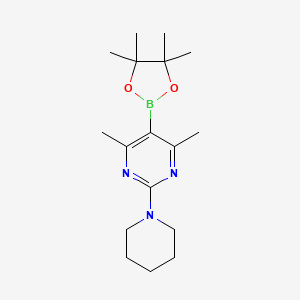
![4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362456.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
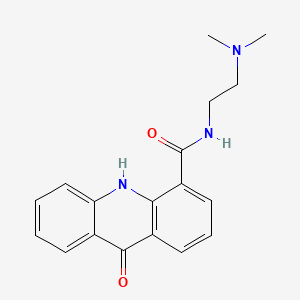
![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
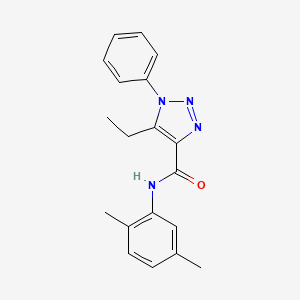
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
